ethyl 6-(3-fluorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Description
This compound is a tricyclic heterocyclic derivative featuring a 3-fluorobenzoyl group and an ethyl carboxylate moiety. Its molecular formula is C₂₄H₂₁FN₄O₄, with a molecular weight of 448.4 g/mol . Key computed properties include:
- XLogP3: ~3.1 (estimated based on analogs)
- Hydrogen Bond Acceptor Count: 6
- Rotatable Bond Count: 5–6 (depending on substituent flexibility)
- Topological Polar Surface Area (TPSA): 91.6 Ų .
The core structure consists of a fused triazatricyclo[8.4.0.0³,⁸]tetradeca ring system, with a methyl group at the 7-position and a fluorinated benzoyl substituent.
Properties
IUPAC Name |
ethyl 6-(3-fluorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O4/c1-3-31-22(30)16-12-15-18(24-17-9-4-5-10-27(17)21(15)29)26(2)19(16)25-20(28)13-7-6-8-14(23)11-13/h4-12H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBALTEXSKKONTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC(=CC=C4)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-(3-fluorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Triazatricyclo Ring System: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group is introduced through a substitution reaction, where a fluorobenzoyl chloride reacts with the intermediate compound.
Esterification: The final step involves the esterification of the carboxylate group using ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(3-fluorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, in solvents like ether or tetrahydrofuran (THF).
Substitution: Amines, thiols, in solvents like dichloromethane (DCM) or acetonitrile (MeCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that compounds similar to ethyl 6-(3-fluorobenzoyl)imino derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with triazatricyclic structures have shown promising results in inhibiting the growth of HepG2 (hepatocellular carcinoma) and MCF7 (breast cancer) cell lines. The mechanism of action is likely linked to their ability to interact with DNA or specific protein targets within the cancer cells .
Allosteric Modulation
Research has highlighted the potential of triazatricyclic compounds as allosteric modulators of neurotransmitter receptors. These compounds can enhance the binding affinity of ligands to their respective receptors, which may lead to improved therapeutic outcomes in neurodegenerative diseases or psychiatric disorders .
Antibacterial Properties
Compounds with similar structural motifs have been explored for their antibacterial activity. The incorporation of fluorobenzoyl groups has been associated with enhanced potency against bacterial strains, making these compounds candidates for developing new antibiotics .
Photophysical Properties
The unique electronic configuration of ethyl 6-(3-fluorobenzoyl)imino derivatives allows them to exhibit interesting photophysical properties. These compounds can be used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their ability to absorb and emit light efficiently .
Polymer Chemistry
In polymer science, triazatricyclic compounds are being investigated as potential additives or monomers in the synthesis of novel polymers with enhanced mechanical properties and thermal stability. Their rigid structure may contribute to the overall strength and durability of the resulting materials.
Pesticidal Activity
There is evidence suggesting that ethyl 6-(3-fluorobenzoyl)imino derivatives possess pesticidal properties. These compounds can disrupt biological processes in pests, providing a potential avenue for developing new agrochemicals that are effective yet environmentally friendly .
Plant Growth Regulation
Research indicates that certain derivatives can act as plant growth regulators, promoting or inhibiting growth depending on their concentration and application method. This property could be harnessed for agricultural practices aimed at optimizing crop yields and managing growth patterns effectively .
Mechanism of Action
The mechanism of action of ethyl 6-(3-fluorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways . The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to three structural analogs with variations in the benzoyl halogen (F vs. Cl) and the 7-position alkyl chain (methyl, propyl, isopropyl). Key differences are summarized below:
Table 1: Structural and Physicochemical Comparison
*Calculated by replacing F (19 g/mol) with Cl (35.45 g/mol).
Key Observations:
Halogen Effects: The 3-chloro analog (Cl) has a higher molecular weight and lipophilicity (XLogP3 ~3.5) compared to the fluoro-substituted target compound (XLogP3 ~2.8).
Alkyl Chain Modifications: 7-Propyl and 7-isopropyl analogs exhibit increased lipophilicity (XLogP3 3.1 and 3.0, respectively) compared to the methyl-substituted target. Propyl’s linear chain introduces more rotatable bonds (6 vs.
Hydrogen Bonding and Solubility :
- All analogs share identical hydrogen bond acceptor counts (6) and TPSA values (91.6 Ų), suggesting similar solubility profiles. However, bulkier substituents (e.g., isopropyl) may sterically hinder crystal packing, impacting crystallinity .
Electronic Effects :
- Fluorine’s strong electron-withdrawing nature may enhance the electrophilicity of the benzoyl group compared to chlorine, influencing reactivity in synthetic or biological contexts .
Research Implications
- Synthetic Chemistry : Substituent modifications (e.g., halogen, alkyl chain) enable fine-tuning of lipophilicity and steric bulk, critical for optimizing drug-like properties.
- Crystallography : The tricyclic core’s rigidity may facilitate crystallographic studies using software like SHELX , though bulky substituents could complicate crystal formation.
Biological Activity
Ethyl 6-(3-fluorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with significant potential in biological applications. Its unique structure suggests various biological activities, particularly in the realm of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing findings from diverse sources, including experimental data and case studies.
Chemical Structure and Properties
The compound features a triazatricyclo structure with a fluorobenzoyl group, contributing to its potential interactions with biological targets. The molecular formula is , indicating a relatively large and complex molecule.
| Property | Value |
|---|---|
| Molecular Weight | 440.47 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
| LogP | Not specified |
Anticancer Activity
Recent studies have investigated the anticancer properties of similar compounds within the triazatricyclo family. For instance, derivatives of triazoles and related structures have shown promising activity against various cancer cell lines.
- Case Study : A derivative exhibiting structural similarities to ethyl 6-(3-fluorobenzoyl)imino-7-methyl-2-oxo demonstrated significant cytotoxic effects on glioma cell lines, suggesting that modifications in the aromatic substituents can enhance biological activity .
The proposed mechanism of action involves the inhibition of specific signaling pathways crucial for cancer cell proliferation and survival. Compounds with similar structures have been shown to induce apoptosis through:
- Cell Cycle Arrest : Interference with the M-phase of the cell cycle.
- Signal Transduction Pathways : Modulation of pathways such as PI3K/Akt and MAPK/ERK, leading to apoptotic signaling cascades .
Antimicrobial Activity
In addition to anticancer properties, some studies suggest that compounds structurally related to ethyl 6-(3-fluorobenzoyl)imino-7-methyl-2-oxo exhibit antimicrobial effects against various pathogens.
- Research Findings : A study highlighted that certain derivatives displayed significant antibacterial activity against Gram-positive bacteria, indicating potential for development as antimicrobial agents .
Data Analysis from Bioactivity Databases
To further understand the biological activity of ethyl 6-(3-fluorobenzoyl)imino-7-methyl-2-oxo, data from various bioactivity databases were analyzed.
Table 2: Bioactivity Data Summary
| Database | Active Compounds | Weakly Active | Inactive | Total Compounds |
|---|---|---|---|---|
| ChEMBL | 23.3% | 19.8% | 43.5% | 1,131,947 |
| PubChem | 47.1% | 37.2% | 15.6% | 444,152 |
| BindingDB | 52.7% | 23.3% | 22.2% | 26,856 |
| IUPHAR/BPS | 79.8% | 11.5% | 5% | 7,371 |
These statistics indicate a favorable profile for compounds similar to ethyl 6-(3-fluorobenzoyl)imino-7-methyl-2-oxo in terms of bioactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
